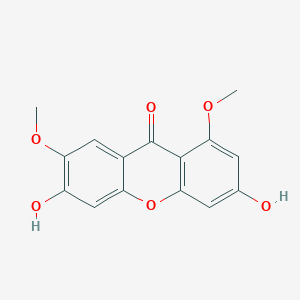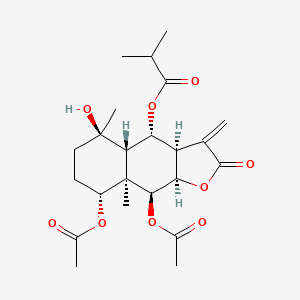
Prostaglandin D2 Dopamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin D2 dopamine-d4 (PGD2 dopamine-d4) contains four deuterium atoms. It is intended for use as an internal standard for the quantification of PGD2 dopamine by GC- or LC-mass spectrometry. PGD2 dopamine is a conjugate of the neurotransmitter dopamine and PGD2 that can be used to study the biological function of PGD2 in the brain and periphery.
Scientific Research Applications
Dopamine D4 Receptors in Motor Behavior
Zhang, Tarazi, and Baldessarini (2001) explored the role of dopamine D4 receptors in behavioral hyperactivity, particularly in a rat model for attention deficit-hyperactivity disorder (ADHD). They found that D4 receptor expression in the brain correlated with motor hyperactivity, suggesting a physiological role of these receptors in motor behavior. This research may pave the way for new treatments for ADHD (Zhang, Tarazi, & Baldessarini, 2001).
Photoreceptor Cells and Dopamine D4 Receptors
Nir et al. (2002) investigated the role of dopamine D4 receptors in the regulation of cAMP metabolism in photoreceptor cells. They found that in mice lacking dopamine D4 receptors, there was abnormal retinal adaptation and altered transmission of light responses. This study highlights the importance of dopamine D4 receptors in regulating photoreceptor cAMP metabolism and adaptation to changing illumination (Nir et al., 2002).
Dopamine D4 Receptors in Antipsychotic Treatment
Wong and Tol (2003) discussed the dopamine D4 receptor's potential in schizophrenia treatment. They noted that despite initial findings not supporting D4 as a primary target for antipsychotic drugs, further research into its physiological functions suggested its possible role in attention and cognition, relevant to schizophrenia treatment (Wong & Tol, 2003).
Folding Efficiency of Dopamine D4 Receptors
Van Craenenbroeck et al. (2005) showed that antipsychotics might function as pharmacological chaperones, up-regulating dopamine D4 receptor expression. Their research suggests that folding efficiency is crucial for dopamine receptor biogenesis and may differ between receptor variants, impacting the clinical profile of dopaminergic ligands (Van Craenenbroeck et al., 2005).
Regulation of Dopamine Receptors
Beaulieu and Gainetdinov (2011) provided a comprehensive review of the physiology, signaling, and pharmacology of dopamine receptors, including D4. They highlighted the complex biology and signal transduction mechanisms of dopamine receptors and their role in various neurological and psychiatric disorders (Beaulieu & Gainetdinov, 2011).
Novel Dopamine D4 Receptor-Selective Compounds
Keck et al. (2019) reported the discovery of novel D4 receptor-selective compounds with potential implications in neuropsychiatric conditions. This research is significant for understanding the role of D4 receptors in disorders and guiding targeted drug discovery (Keck et al., 2019).
properties
Molecular Formula |
C28H37D4NO6 |
|---|---|
Molecular Weight |
491.7 |
InChI |
InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1/i16D2,17D2 |
InChI Key |
LAUDQVBGQWVXEM-PKJJMHKISA-N |
SMILES |
O[C@@H](C1)[C@H](C/C=CCCCC(NC([2H])([2H])C([2H])([2H])C2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O |
synonyms |
PGD2DA d4; PGD2 Dopamine-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





